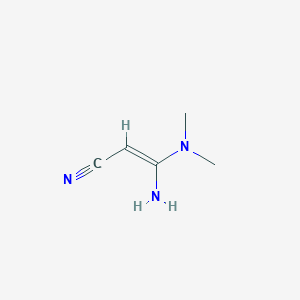

![molecular formula C18H16Cl2N2O2 B2814896 2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941979-04-0](/img/structure/B2814896.png)

2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as JNJ-40411813, is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. JNJ-40411813 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.

Aplicaciones Científicas De Investigación

Antimicrobial and Antipathogenic Activity

- A study explored the antipathogenic activity of acylthioureas, including derivatives with chlorophenyl groups similar to the compound , demonstrating significant effects on Pseudomonas aeruginosa and Staphylococcus aureus, which are known for biofilm growth. This suggests potential for development as antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Synthesis and Characterization

- Research on new antipyrine derivatives, including chloro and bromo-N-phenyl benzamide derivatives, emphasized the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. This detailed analysis contributes to understanding the structural and electronic properties of such compounds (Saeed et al., 2020).

Anticancer Evaluation

- A study focused on substituted N-phenyl benzamides, which were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds exhibited moderate to excellent activity, indicating the therapeutic potential of such structures (Ravinaik et al., 2021).

Anti-Tubercular Activity

- Novel derivatives of benzamide were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Some compounds showed promising activity, suggesting their potential as anti-tubercular agents (Nimbalkar et al., 2018).

Anti-Inflammatory Activity

- A study on indolyl azetidinones, including chloro and oxo-substituted benzamides, demonstrated significant anti-inflammatory activity. These findings suggest potential applications in developing new anti-inflammatory drugs (Kalsi et al., 1990).

Synthesis and Biological Evaluation

- Research into the synthesis and biological evaluation of substituted benzamides, including chlorophenyl benzamide derivatives, contributes to understanding their potential medicinal applications (Patel & Dhameliya, 2010).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as apixaban, are known to inhibit activated factor x (fxa), a key enzyme in the coagulation cascade .

Mode of Action

Similar compounds like apixaban inhibit fxa, which prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and platelet aggregation .

Biochemical Pathways

Based on the action of similar compounds, it may be involved in the coagulation cascade by inhibiting fxa .

Pharmacokinetics

They are eliminated through renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

Similar compounds like apixaban have been shown to have antithrombotic efficacy in pre-clinical studies .

Propiedades

IUPAC Name |

2,5-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O2/c19-12-7-8-16(20)15(10-12)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAFVDQASJZDHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

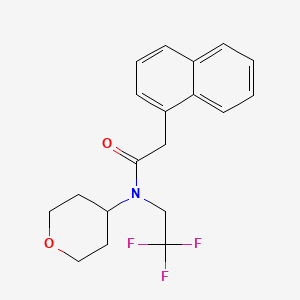

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2814814.png)

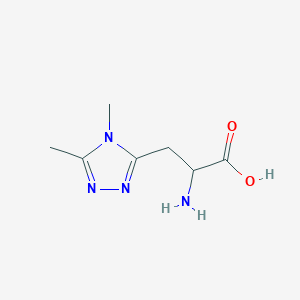

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2814816.png)

![N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2814820.png)

![1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-](/img/structure/B2814825.png)

![4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2814826.png)

![1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2814828.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2814832.png)

![N-(2,4-dimethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2814833.png)

![N-[(E)-(2-Chlorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide](/img/structure/B2814835.png)